molecular formula C15H15ClN4O3 B4390778 8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4390778
M. Wt: 334.76 g/mol
InChI Key: MJIAQGPFSNRWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of xanthine derivatives. This compound is characterized by the presence of a purine core structure substituted with a chloromethylphenoxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,3,7-trimethylxanthine (caffeine) as the core structure.

    Substitution Reaction: The 8-position of the xanthine ring is substituted with a 4-chloro-3-methylphenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction where 4-chloro-3-methylphenol reacts with a suitable leaving group attached to the xanthine core.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chloromethyl group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted xanthine derivatives.

Scientific Research Applications

8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a model compound in studies of nucleophilic aromatic substitution reactions and xanthine chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of conditions related to its xanthine structure, such as asthma and chronic obstructive pulmonary disease (COPD).

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as adenosine receptors and phosphodiesterases. By inhibiting these targets, the compound can modulate various physiological processes, including bronchodilation and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Caffeine: A well-known stimulant with a similar core structure but different substituents.

    Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility.

Uniqueness

8-(4-chloro-3-methylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other xanthine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-(4-chloro-3-methylphenoxy)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c1-8-7-9(5-6-10(8)16)23-14-17-12-11(18(14)2)13(21)20(4)15(22)19(12)3/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIAQGPFSNRWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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